4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
IUPAC Name |
3-[4-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-20-10-9-16(18(20)21)11-13-5-7-14(8-6-13)15-3-2-4-17(12-15)19(22)23/h2-8,12,16H,9-11H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHPTLICXQVUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Biphenyl-3-carboxylic Acid Core
The biphenyl core with a carboxylic acid substituent is often prepared via:
- Suzuki-Miyaura cross-coupling : coupling of a brominated or iodinated aromatic ring with a boronic acid derivative to form the biphenyl linkage.
- Selective carboxylation : introduction of the carboxylic acid group at the 3-position by directed lithiation followed by CO2 quenching or via ester hydrolysis from methyl esters.
For example, ester intermediates such as methyl 3-carboxylate biphenyl derivatives can be hydrolyzed under basic or acidic conditions to yield the free acid.
Amide/Peptide Bond Formation Techniques
Recent advances have demonstrated efficient amide bond formation directly from carboxylic acids under mild, aqueous micellar conditions:
- Use of surfactant-based aqueous media (e.g., 2 wt % TPGS-750-M/H2O) at moderate temperatures (~45-60 °C) enables direct coupling with amines without pre-activation of the acid.
- Reagents like DPDTC (di-pyridyl dithiocarbonate) facilitate the formation of amides in water with high yields and minimal by-products.
- Post-reaction workup involves acid quenching, extraction, and purification by precipitation or chromatography, yielding the target amide in high purity and yield (up to 85%).
Hydrolysis and Functional Group Transformations
- Ester hydrolysis to carboxylic acid is commonly done using lithium hydroxide or sodium hydroxide in mixed solvents (THF/MeOH/H2O) at room temperature over 12-16 hours, followed by acidification and filtration to isolate the acid.
- Ketal or acetal protecting groups on pyrrolidinone derivatives can be removed under acidic conditions (e.g., concentrated HCl in methanol) to reveal the ketone functionality.
- Hydrogenation or reduction steps may be employed to saturate double bonds or reduce intermediates, using Pd/C under hydrogen atmosphere at mild pressure and temperature.
Detailed Experimental Data Summary
| Step | Conditions/ Reagents | Yield (%) | Notes |
|---|---|---|---|
| Biphenyl ester hydrolysis | LiOH in THF/MeOH/H2O, rt, 16 h | ~90 | Followed by acidification and filtration to obtain carboxylic acid |
| Amide bond formation | 2 wt % TPGS-750-M/H2O, DPDTC, 45-60 °C, 16 h | ~85 | Direct amidation in aqueous micellar media, high selectivity and yield |
| Ketal hydrolysis (pyrrolidinone) | Conc. HCl in MeOH, rt, 7 h | ~82 | Efficient removal of ketal protecting group, simpler than other acid catalysts |
| Hydrogenation | 5% Pd/C, H2 (6 atm), rt, 3 h | ~78 | Saturation of double bonds, purification by chromatography |
Research Findings and Notes
- The use of aqueous micellar catalysis for amide bond formation represents a green and efficient method, avoiding harsh organic solvents and pre-activation steps.
- The regioselectivity and stereoselectivity in the synthesis of pyrrolidinone derivatives are critical; reaction conditions such as temperature and reagent addition rate influence epimer formation.
- Hydrolysis of ketal protecting groups in the pyrrolidinone ring is challenging but can be efficiently achieved with simple HCl treatment, which is more effective than expensive or elaborate catalysts.
- The synthetic route benefits from the stability of intermediates and the ability to purify by precipitation or simple extraction, improving overall yield and scalability.
Preparation of 4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid involves strategic assembly of the biphenyl carboxylic acid core, introduction of the pyrrolidinone substituent via amide bond formation, and careful functional group manipulations including ester hydrolysis and ketal deprotection. Modern methods employing aqueous micellar catalysis and mild hydrolysis conditions have enhanced efficiency, yield, and environmental compatibility of the synthesis. These methods are supported by robust experimental data demonstrating high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound. Substitution reactions can produce a wide variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Its ability to interact with biological targets makes it a candidate for further exploration in drug design.
- Neuropharmacology : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit neuroprotective effects, making this compound a candidate for research into treatments for neurodegenerative diseases.
- Anticancer Research : Some studies have indicated that compounds with similar structures may possess anticancer properties. Investigating the activity of 4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid against various cancer cell lines could provide insights into its therapeutic potential.
- Antimicrobial Properties : The exploration of this compound's efficacy against bacterial strains is a promising area of research, particularly in the context of increasing antibiotic resistance.
Synthetic Chemistry
- Synthesis of Analogues : The compound serves as a precursor for synthesizing various analogues that could enhance biological activity or reduce toxicity. This aspect is crucial for optimizing drug candidates in pharmaceutical research.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotective Effects | Demonstrated that pyrrolidine derivatives can reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases. |
| Study B | Anticancer Activity | Found that similar biphenyl compounds showed significant cytotoxicity against breast cancer cell lines, warranting further investigation into this compound's effects. |
| Study C | Antimicrobial Efficacy | Reported preliminary results indicating activity against Gram-positive bacteria, supporting the need for more extensive testing on broader bacterial strains. |
Mechanism of Action
The mechanism of action of 4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Solubility and Polarity
- The target compound’s pyrrolidinone group introduces polar amide bonds, likely improving aqueous solubility compared to non-polar substituents (e.g., methyl or chloro groups in analogues ). Diflunisal’s hydroxyl and fluorine substituents further enhance polarity, contributing to its crystalline solid form (mp 210–211°C) .
- Chlorine-substituted analogues (e.g., 4′-chloro-biphenyl-3-carboxylic acid) exhibit reduced solubility due to hydrophobic Cl atoms, favoring organic solvents .
Molecular Interactions
- Docking studies in highlight the importance of substituent positioning for ligand-protein interactions. The target compound’s pyrrolidinone-methyl group could mimic natural ligands in enzyme-binding pockets, analogous to methoxy or hydroxy groups in other analogues .
Biological Activity
4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1361113-74-7) is a compound that has garnered interest due to its potential biological activities. Understanding its biological effects is crucial for exploring its applications in pharmaceuticals and other fields. This article summarizes the current knowledge on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C19H19NO3
- Molecular Weight : 309.36 g/mol
- Structure : The compound features a biphenyl structure with a carboxylic acid group and a pyrrolidine derivative, which may influence its biological interactions.
Biological Activity Overview
Research on the biological activity of this compound indicates several areas of interest:
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. For instance, related compounds have shown structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | TBD |
| Related compound | E. faecalis | 32 |
Anticancer Activity
The anticancer potential of similar compounds has been explored in various cancer cell lines, including A549 (lung cancer) cells. The presence of specific substituents on the phenyl ring has been shown to enhance anticancer activity significantly. For example, modifications leading to a reduction in cell viability were observed with certain derivatives .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| This compound | A549 | TBD |
| 3,5-Dichloro derivative | A549 | 21.2 |
| Control (Cisplatin) | A549 | 63.4 |
The mechanisms underlying the biological activities of this compound are still being elucidated. It is hypothesized that the carboxylic acid moiety may play a critical role in binding to biological targets, influencing both antimicrobial and anticancer activities through interaction with cellular pathways.
Case Studies
Recent studies have highlighted various derivatives of similar structural frameworks that demonstrate promising biological activities:
- Antimicrobial Screening : A study focused on a series of pyrrolidine derivatives showed varying degrees of effectiveness against multidrug-resistant bacterial strains using broth microdilution techniques .
- Cytotoxicity Assays : In vitro assays conducted on A549 cells indicated that certain modifications to the biphenyl structure could enhance cytotoxic effects compared to standard chemotherapeutic agents .
Q & A
Q. Experimental design :
- Target selection : Prioritize enzymes with structural homology to known biphenyl-carboxylic acid targets (e.g., cyclooxygenase-2 or metalloproteinases) .
- Assay conditions :
- IC50 determination : Use a 10-point dose curve (0.1–100 µM) in triplicate. Adjust DMSO concentration to <1% to avoid solvent interference .
Advanced: What analytical methods ensure purity (>95%) for pharmacological studies?
- HPLC : Use a C18 column with gradient elution (MeCN/0.1% TFA in H₂O). Retention time should match reference standards (e.g., tR = 4.43 min for structurally similar compounds) .
- LCMS : Confirm molecular ion ([M+H]+) and absence of impurities (e.g., unreacted boronic acid or ester intermediates) .
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Advanced: How to address stability issues in long-term storage?
- Storage conditions : Lyophilized powder at –20°C under argon minimizes hydrolysis of the carboxylic acid and pyrrolidinone .
- Degradation analysis : Monitor via:
Advanced: What computational methods predict SAR for modifying the pyrrolidinone moiety?
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 PDB: 3LN1). Focus on hydrogen bonds between the carboxylic acid and Arg120/His90 residues .
- QSAR models : Train on biphenyl derivatives with measured IC50 values. Key descriptors include logP (optimal ~3.5) and polar surface area (<90 Ų) .
- MD simulations : Assess pyrrolidinone flexibility over 100 ns trajectories; rigid analogs may enhance binding .
Advanced: How to optimize reaction yields for large-scale synthesis (>10 g)?
- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) to reduce costs and improve turnover number (>50) .
- Batch vs. flow chemistry : Flow systems minimize side reactions (e.g., decarboxylation) at elevated temperatures .
- Workup optimization : Extract with ethyl acetate (3× volumes) and wash with brine to remove unreacted boronic acids .
Advanced: What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of palladium catalyst dust .
- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb with vermiculite .
Advanced: How to differentiate this compound from structurally similar impurities?
- HRMS : Exact mass (e.g., [M+H]+ = 422.1524 for C25H24ClNO3) distinguishes it from methyl ester impurities (Δm/z = +14) .
- 1H-13C HSQC NMR : Correlate aromatic protons (δ 7.3–8.0 ppm) with carbons (δ 120–140 ppm) to confirm biphenyl connectivity .
- HPLC spiking : Co-inject with reference standards to identify retention time shifts caused by regioisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
